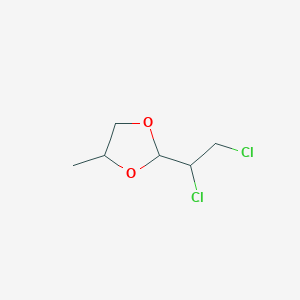

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane, also known as DCMD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid with a molecular formula of C6H10Cl2O2 and a molecular weight of 191.05 g/mol. DCMD is a cyclic ether that contains two chloroethyl groups and a methyl group attached to a dioxolane ring.

Wirkmechanismus

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane is a bifunctional alkylating agent that reacts with nucleophilic groups such as amino, hydroxyl, and thiol groups of biomolecules. The reaction results in the formation of covalent bonds between the biomolecules, leading to the crosslinking of the molecules. The crosslinking can alter the physical and chemical properties of the biomolecules, such as their stability, conformation, and activity.

Biochemical and Physiological Effects:

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been shown to have low toxicity in vitro and in vivo. However, its effects on the human body are not well understood. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been found to have anti-inflammatory and antitumor properties. It has also been used as a radioprotective agent in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in lab experiments include its ability to crosslink biomolecules without affecting their activity, its low toxicity, and its stability in various solvents. However, the limitations of using 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane include its potential to form non-specific crosslinks, its sensitivity to pH and temperature, and its potential to react with other molecules in the sample.

Zukünftige Richtungen

There are several future directions for the use of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in scientific research. One direction is the development of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane-based biomaterials for tissue engineering and regenerative medicine. Another direction is the use of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in the synthesis of drug delivery systems for targeted drug delivery. Additionally, 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane can be used in the fabrication of biosensors for the detection of biomolecules. Further research is needed to explore the potential applications of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in various fields of science.

Conclusion:

In conclusion, 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane is a versatile chemical compound that has been widely used in scientific research for its unique properties. It can be synthesized through a multistep process and has been found to be effective in the crosslinking of biomolecules. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has low toxicity and has been used in various applications such as the preparation of biomaterials, drug delivery systems, and biosensors. Further research is needed to explore the potential applications of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in various fields of science.

Synthesemethoden

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane can be synthesized through a multistep process that involves the reaction of 2-chloroethanol with paraformaldehyde to form a cyclic acetal intermediate. The intermediate is then reacted with hydrochloric acid and sodium hydroxide to produce 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane. The synthesis method has been optimized to obtain high yields of pure 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane.

Wissenschaftliche Forschungsanwendungen

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been extensively used in scientific research as a crosslinking agent for various biomolecules such as proteins, nucleic acids, and carbohydrates. It is also used as a solvent for lipids and as a stabilizer for enzymes. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been found to be effective in the preparation of biomaterials, drug delivery systems, and biosensors. Additionally, it has been used in the synthesis of various organic compounds.

Eigenschaften

CAS-Nummer |

10232-90-3 |

|---|---|

Produktname |

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane |

Molekularformel |

C6H10Cl2O2 |

Molekulargewicht |

185.05 g/mol |

IUPAC-Name |

2-(1,2-dichloroethyl)-4-methyl-1,3-dioxolane |

InChI |

InChI=1S/C6H10Cl2O2/c1-4-3-9-6(10-4)5(8)2-7/h4-6H,2-3H2,1H3 |

InChI-Schlüssel |

BNSRVFGXRITOQK-UHFFFAOYSA-N |

SMILES |

CC1COC(O1)C(CCl)Cl |

Kanonische SMILES |

CC1COC(O1)C(CCl)Cl |

Andere CAS-Nummern |

10232-90-3 |

Synonyme |

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)